molecular formula C7H10OS B13602661 (R)-1-(3-Methylthiophen-2-yl)ethan-1-ol

(R)-1-(3-Methylthiophen-2-yl)ethan-1-ol

Cat. No.: B13602661
M. Wt: 142.22 g/mol
InChI Key: GBOQHKONOPQNPU-ZCFIWIBFSA-N
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Description

®-1-(3-Methylthiophen-2-yl)ethan-1-ol is a chiral compound belonging to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties and wide range of applications in medicinal chemistry, material science, and organic synthesis. The ®-enantiomer of 1-(3-Methylthiophen-2-yl)ethan-1-ol is particularly interesting due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-Methylthiophen-2-yl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with 3-methylthiophene, which is commercially available or can be synthesized from thiophene through Friedel-Crafts alkylation.

    Grignard Reaction: 3-Methylthiophene undergoes a Grignard reaction with ethylmagnesium bromide to form 1-(3-Methylthiophen-2-yl)ethanol.

    Chiral Resolution: The racemic mixture of 1-(3-Methylthiophen-2-yl)ethanol is resolved into its enantiomers using chiral chromatography or enzymatic resolution techniques.

Industrial Production Methods

In an industrial setting, the production of ®-1-(3-Methylthiophen-2-yl)ethan-1-ol may involve:

    Large-Scale Grignard Reaction: Utilizing large reactors to perform the Grignard reaction under controlled conditions.

    Continuous Flow Chemistry: Implementing continuous flow systems to enhance reaction efficiency and yield.

    Chiral Catalysts: Employing chiral catalysts to directly synthesize the ®-enantiomer, bypassing the need for chiral resolution.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: ®-1-(3-Methylthiophen-2-yl)ethan-1-ol can undergo oxidation to form the corresponding ketone, ®-1-(3-Methylthiophen-2-yl)ethanone.

    Reduction: The compound can be reduced to form ®-1-(3-Methylthiophen-2-yl)ethane.

    Substitution: The hydroxyl group can be substituted with various functional groups, such as halides, using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are typical reagents for converting the hydroxyl group to a halide.

Major Products

    Oxidation: ®-1-(3-Methylthiophen-2-yl)ethanone.

    Reduction: ®-1-(3-Methylthiophen-2-yl)ethane.

    Substitution: ®-1-(3-Methylthiophen-2-yl)ethyl chloride or bromide.

Scientific Research Applications

®-1-(3-Methylthiophen-2-yl)ethan-1-ol has several applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting central nervous system disorders.

    Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules.

    Material Science: Thiophene derivatives, including ®-1-(3-Methylthiophen-2-yl)ethan-1-ol, are used in the development of conductive polymers and organic semiconductors.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of ®-1-(3-Methylthiophen-2-yl)ethan-1-ol is not fully understood, but it is believed to interact with various molecular targets and pathways:

    Molecular Targets: Potential targets include enzymes and receptors involved in central nervous system function.

    Pathways: The compound may modulate signaling pathways related to neurotransmission and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Thiophene: The parent compound, thiophene, is a simple sulfur-containing heterocycle.

    3-Methylthiophene: A methyl-substituted derivative of thiophene.

    1-(3-Methylthiophen-2-yl)ethanone: The oxidized form of ®-1-(3-Methylthiophen-2-yl)ethan-1-ol.

Uniqueness

®-1-(3-Methylthiophen-2-yl)ethan-1-ol is unique due to its chiral nature and the presence of both a thiophene ring and a hydroxyl group. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C7H10OS

Molecular Weight

142.22 g/mol

IUPAC Name

(1R)-1-(3-methylthiophen-2-yl)ethanol

InChI

InChI=1S/C7H10OS/c1-5-3-4-9-7(5)6(2)8/h3-4,6,8H,1-2H3/t6-/m1/s1

InChI Key

GBOQHKONOPQNPU-ZCFIWIBFSA-N

Isomeric SMILES

CC1=C(SC=C1)[C@@H](C)O

Canonical SMILES

CC1=C(SC=C1)C(C)O

Origin of Product

United States

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